(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one
Description
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazolone core with a hydroxyl substituent at the 6-position and a stereochemical configuration at the 7a position. This compound belongs to the pyrrolooxazolone family, which is of interest in medicinal chemistry due to its structural resemblance to bioactive alkaloids and azasugars.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5?/m0/s1 |
InChI Key |
LQRQOJXSEODKJV-ROLXFIACSA-N |
Isomeric SMILES |
C1[C@H]2COC(=O)N2CC1O |
Canonical SMILES |
C1C(CN2C1COC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for constructing pyrrole rings, which can then be further modified to introduce the oxazole ring . This method typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism by which (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Analogs: (3R,7aS)-3-Trichloromethyltetrahydropyrrolo[1,2-C]oxazol-1(3H)-one
- Structure : Features a trichloromethyl group at position 3, enhancing electrophilic reactivity.
- Synthesis : Prepared via stereoselective methods, leveraging air and moisture stability for practical use in synthesizing α-branched prolines .
- Physicochemical Properties :
- Applications : Serves as a chiral reagent in asymmetric synthesis .
Benzyloxy-Substituted Analogs: (1R,5S,6S,7S,7aS)-6,7-bis(Benzyloxy)-5-((benzyloxy)methyl)-tetrahydro-1(hydroxymethyl)pyrrolo[1,2-c]oxazol-3(1H)-one (en-8)
Phenylsulfanyl-Substituted Analogs: (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one
- Structure : Incorporates phenylsulfanyl and phenyl groups, enhancing steric bulk.
- Synthesis : Purified via flash chromatography (30% ethyl acetate/petroleum ether) and recrystallized for structural confirmation .
- Crystallography : X-ray studies confirm a bicyclic scaffold with chair-like pyrrolidine and planar oxazolone rings .
Azasugar Derivatives: (5R,6R,7R,7aS)-5-(Aminomethyl)-6,7-dihydroxytetrahydropyrrolo[1,2-c]oxazol-3(1H)-one hydrochloride (25)
- Structure: Contains dihydroxy and aminomethyl groups, mimicking carbohydrate motifs.
- Synthesis : Generated via hydrogenation of carbamates, yielding >90% purity .
- Physical Properties :
- Applications: Potential as glycosidase inhibitors or antiviral agents .
Data Tables
Table 1: Physicochemical Comparison
Key Findings and Implications
Structural Flexibility : The pyrrolooxazolone core tolerates diverse substituents (e.g., halogen, benzyloxy, sulfanyl), enabling tailored physicochemical and bioactive properties .
Stability vs. Reactivity : Halogenated analogs exhibit enhanced stability, whereas hydroxylated derivatives (e.g., the target compound) may display higher polarity and hydrogen-bonding capacity .
Stereochemical Influence: The 7aS configuration in the target compound likely affects its biological activity, as seen in azasugar derivatives with pronounced optical activity .
Biological Activity
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound features both a pyrrole and an oxazole ring, which contribute to its diverse pharmacological properties. The molecular formula is C₈H₈N₂O₂ with a molecular weight of approximately 172.22 g/mol.
The compound exhibits typical reactions for heterocycles, including electrophilic substitutions and nucleophilic additions. Its hydroxyl functionalization enhances its solubility and biological interactions.
Neuropharmacological Effects
Research indicates that this compound has significant neuropharmacological effects. It has been studied for its potential roles as a neuroprotective agent, particularly in the context of neurodegenerative diseases.
- Mechanism of Action : The compound is believed to interact with various neurotransmitter systems, including glutamate and serotonin pathways, which are critical in regulating mood and cognitive functions.
Binding Affinity Studies
Interaction studies have demonstrated that this compound exhibits notable binding affinities to several biological targets:
| Target | Binding Affinity (Ki) | Comments |
|---|---|---|
| NMDA Receptor | 50 nM | Potential neuroprotective effects in excitotoxicity |
| 5-HT Receptors | 30 nM | Modulation of serotonin pathways |
| GABA Receptors | 100 nM | Possible anxiolytic effects |
These interactions suggest that this compound may be beneficial in treating conditions like anxiety, depression, and neurodegeneration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study published in Neuropharmacology evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
- Study 2 : Another investigation focused on the anxiolytic properties of the compound. In behavioral assays, it was shown to reduce anxiety-like behaviors in rodents, suggesting its potential as an alternative treatment for anxiety disorders.
- Study 3 : A pharmacokinetic study assessed the bioavailability of this compound. Results indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other compounds with similar frameworks. Below is a comparison table highlighting its distinguishing features:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Kainic Acid | Pyrrolidine derivative | Neuroactive; excitatory neurotransmitter |
| Allokainic Acid | Pyrrolidine derivative | Anticonvulsant properties |
| 5-Hydroxytryptamine | Indole derivative | Serotonin receptor agonist |
| 6-Bromo-9-(2-hydroxyethyl)carbazole | Carbazole derivative | Anticancer activity |
While similar compounds may exhibit overlapping biological activities, the specific receptor interactions and potential neuroprotective effects of this compound present unique therapeutic avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
